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Compound of Interest

Compound Name:

4-(5H-dibenzo(a,d)cyclohepten-5-

ylidene)-1-(4-(2H-tetrazol-5-

yl)butyl)piperidine

Cat. No.: B1666103 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of AT-

56 (CAS 162640-98-4), a potent and selective inhibitor of lipocalin-type prostaglandin D

synthase (L-PGDS). The following sections detail predicted Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental

protocols for their acquisition. This information is crucial for the identification, characterization,

and quality control of this compound in research and drug development settings.

Chemical Structure and Properties
Chemical Name: 4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-[4-(2H-tetrazol-5-yl)butyl]-

piperidine

Molecular Formula: C₂₅H₂₇N₅

Molecular Weight: 397.52 g/mol

Predicted Spectroscopic Data
Due to the limited availability of public experimental spectra, the following data has been

predicted based on the chemical structure of AT-56. These predictions are intended to serve as
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a reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.35 - 7.20 m 8H

Aromatic protons

(dibenzo[a,d]cyclohept

ene)

6.90 s 2H

Olefinic protons

(dibenzo[a,d]cyclohept

ene)

3.05 t, J = 7.5 Hz 2H
-CH₂- (butyl chain,

adjacent to tetrazole)

2.50 - 2.30 m 8H Piperidine ring protons

2.45 t, J = 7.5 Hz 2H
-CH₂- (butyl chain,

adjacent to piperidine)

1.80 - 1.60 m 4H
-CH₂-CH₂- (central

butyl chain protons)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

156.0 Tetrazole C5

141.5 Quaternary C (dibenzo[a,d]cycloheptene)

138.0 Quaternary C (dibenzo[a,d]cycloheptene)

135.0 C=C (piperidine side)

132.5 Aromatic CH

130.0 Aromatic CH

129.5 Aromatic CH

128.0 Aromatic CH

127.0 Olefinic CH (dibenzo[a,d]cycloheptene)

58.0 Piperidine CH₂ (adjacent to N)

54.0 Piperidine CH₂ (adjacent to C=C)

32.0 Piperidine CH₂

29.0 Butyl CH₂

27.0 Butyl CH₂

23.0 Butyl CH₂

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Functional Group Description

3100 - 3000 C-H stretch Aromatic and Olefinic

2950 - 2850 C-H stretch Aliphatic

1640 C=C stretch Alkene

1600, 1490, 1450 C=C stretch Aromatic ring

1550 - 1475 N=N stretch Tetrazole ring

1200 - 1000 C-N stretch Amine

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment Ion

397.23 [M]⁺ (Molecular Ion)

369.22 [M - N₂]⁺

285.17
[M - C₄H₈N₅]⁺ (Loss of tetrazolylbutyl side

chain)

215.12
[C₁₇H₁₅]⁺ (Dibenzo[a,d]cycloheptenylidene

fragment)

112.12 [C₆H₁₂N]⁺ (Piperidine ring fragment)

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a

compound such as AT-56.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of AT-56 in 0.6 mL of deuterated

chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
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Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband

probe.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm.

Employ a 30-degree pulse width with a relaxation delay of 1.0 second.

Collect 16 scans and apply a line broadening of 0.3 Hz during processing.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with a spectral width of 250 ppm.

Use a proton-decoupled pulse sequence.

Employ a 45-degree pulse width with a relaxation delay of 2.0 seconds.

Collect 1024 scans and apply a line broadening of 1.0 Hz during processing.

Data Processing: Process the raw data using appropriate NMR software. Perform Fourier

transformation, phase correction, and baseline correction. Calibrate the chemical shifts

relative to the TMS signal (0.00 ppm for ¹H and ¹³C).

IR Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1

mg of AT-56 with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it

into a transparent disk using a hydraulic press.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Collect a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and collect the sample spectrum.
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Scan in the range of 4000 to 400 cm⁻¹.

Co-add 32 scans to improve the signal-to-noise ratio.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to yield the final IR spectrum.

Mass Spectrometry
Sample Preparation: Dissolve approximately 1 mg of AT-56 in 1 mL of a suitable solvent,

such as methanol or acetonitrile.

Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF)

or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

Data Acquisition:

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Operate the ESI source in positive ion mode.

Set the capillary voltage to 3.5-4.5 kV and the source temperature to 100-150°C.

Acquire mass spectra over a mass range of m/z 50-1000.

Data Processing: Process the acquired data to identify the molecular ion peak and major

fragment ions. Determine the elemental composition of the ions based on their accurate

mass measurements.

Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for spectroscopic analysis and a

conceptual relationship of the spectroscopic techniques.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Spectroscopic Techniques
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Caption: Relationship between spectroscopic techniques and the structural information they

provide.

To cite this document: BenchChem. [Spectroscopic Profile of AT-56 (CAS 162640-98-4): A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666103#cas-162640-98-4-spectroscopic-data-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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